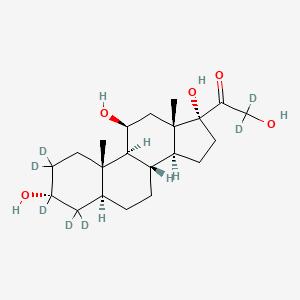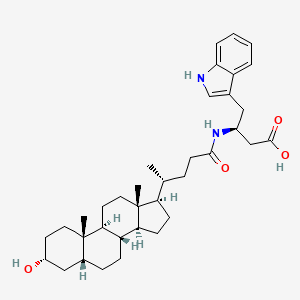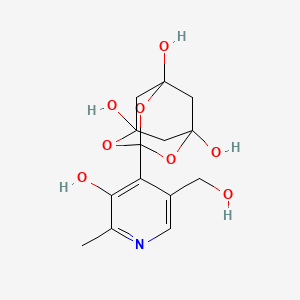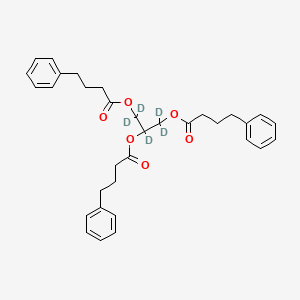
7-Hydroxy Granisetron-d3 (hydrochloride)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-Hydroxy Granisetron-d3 (hydrochloride) is a stable isotope-labeled compound used primarily in pharmaceutical research. It is a derivative of Granisetron, a selective serotonin 5-HT3 receptor antagonist commonly used as an antiemetic to prevent nausea and vomiting caused by chemotherapy, radiation therapy, and surgery .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 7-Hydroxy Granisetron-d3 (hydrochloride) involves the incorporation of deuterium atoms into the Granisetron moleculeThe reaction conditions often involve the use of deuterated reagents and solvents under controlled temperature and pressure to ensure the selective incorporation of deuterium .
Industrial Production Methods
Industrial production of 7-Hydroxy Granisetron-d3 (hydrochloride) follows similar synthetic routes but on a larger scale. The process involves the use of high-purity deuterated reagents and advanced purification techniques to achieve the desired isotopic purity. The final product is typically obtained as a hydrochloride salt to enhance its stability and solubility .
Analyse Des Réactions Chimiques
Types of Reactions
7-Hydroxy Granisetron-d3 (hydrochloride) can undergo various chemical reactions, including:
Oxidation: The hydroxyl group at the 7-position can be oxidized to form corresponding ketones or aldehydes.
Reduction: The carbonyl group in the indazole ring can be reduced to form alcohols.
Substitution: The hydroxyl group can be substituted with other functional groups such as halogens or alkyl groups
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Reagents like thionyl chloride, phosphorus tribromide, and alkyl halides are used for substitution reactions
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of halogenated or alkylated derivatives
Applications De Recherche Scientifique
7-Hydroxy Granisetron-d3 (hydrochloride) is widely used in scientific research, including:
Chemistry: As a stable isotope-labeled compound, it is used in studies involving mass spectrometry and nuclear magnetic resonance spectroscopy to trace metabolic pathways and study reaction mechanisms.
Biology: It is used in biological studies to investigate the metabolism and pharmacokinetics of Granisetron and its derivatives.
Medicine: It is used in pharmacological research to study the efficacy and safety of Granisetron in treating nausea and vomiting.
Industry: It is used in the development and quality control of pharmaceutical products containing Granisetron
Mécanisme D'action
7-Hydroxy Granisetron-d3 (hydrochloride) exerts its effects by selectively binding to the serotonin 5-HT3 receptors, which are ligand-gated ion channels. By blocking these receptors, it prevents the binding of serotonin, a neurotransmitter that triggers nausea and vomiting. This action occurs both centrally in the medullary chemoreceptor trigger zone and peripherally in the gastrointestinal tract .
Comparaison Avec Des Composés Similaires
Similar Compounds
Granisetron: The parent compound, used as an antiemetic.
Ondansetron: Another 5-HT3 receptor antagonist used to prevent nausea and vomiting.
Dolasetron: Similar to Granisetron, used for the same indications
Uniqueness
7-Hydroxy Granisetron-d3 (hydrochloride) is unique due to the incorporation of deuterium atoms, which enhances its stability and allows for precise tracing in metabolic studies. This makes it particularly valuable in research applications where isotopic labeling is required .
Propriétés
Formule moléculaire |
C18H25ClN4O2 |
|---|---|
Poids moléculaire |
367.9 g/mol |
Nom IUPAC |
7-hydroxy-1-methyl-N-[(1S,5R)-9-(trideuteriomethyl)-9-azabicyclo[3.3.1]nonan-3-yl]indazole-3-carboxamide;hydrochloride |
InChI |
InChI=1S/C18H24N4O2.ClH/c1-21-12-5-3-6-13(21)10-11(9-12)19-18(24)16-14-7-4-8-15(23)17(14)22(2)20-16;/h4,7-8,11-13,23H,3,5-6,9-10H2,1-2H3,(H,19,24);1H/t11?,12-,13+;/i1D3; |
Clé InChI |
MBSNWMLKHVHIJB-IGDXGWDKSA-N |
SMILES isomérique |
[2H]C([2H])([2H])N1[C@@H]2CCC[C@H]1CC(C2)NC(=O)C3=NN(C4=C3C=CC=C4O)C.Cl |
SMILES canonique |
CN1C2CCCC1CC(C2)NC(=O)C3=NN(C4=C3C=CC=C4O)C.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-[[1,3-bis[3-[6-[(3S,4S,5S,6S)-3-acetamido-4,5-diacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxyhexylamino]-3-oxopropoxy]-2-[[3-[6-[(3R,4R,5R,6R)-3-acetamido-4,5-diacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxyhexylamino]-3-oxopropoxy]methyl]propan-2-yl]amino]-5-oxopentanoic acid](/img/structure/B12415486.png)
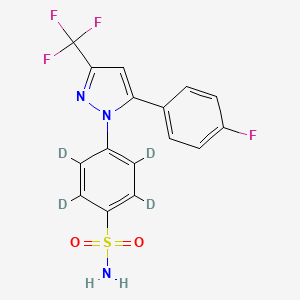
![(7S,10S)-4,4-dimethyl-7-propan-2-yl-10-[(E)-4-sulfanylbut-1-enyl]-9-oxa-16-thia-3,6,13,18-tetrazabicyclo[13.2.1]octadeca-1(17),15(18)-diene-2,5,8,12-tetrone](/img/structure/B12415500.png)

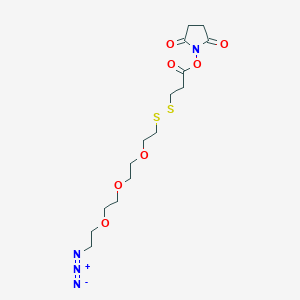
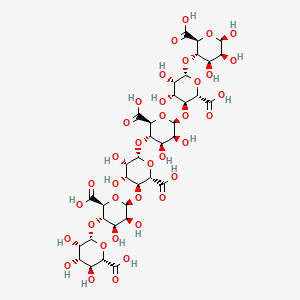

![N-(4-chlorophenyl)-4-[(4-chlorophenyl)carbamoyl-(2-morpholin-4-ylethyl)amino]-3-methylbenzamide](/img/structure/B12415545.png)
